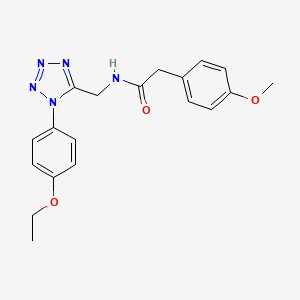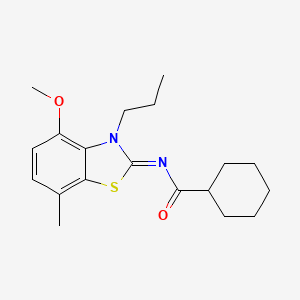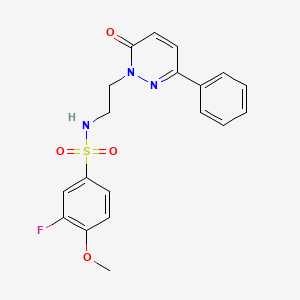
2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone, also known as CES, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain.
Scientific Research Applications
Anticancer Potential
Several studies have focused on the anticancer properties of compounds related to 2-(2-Chlorophenyl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone. For instance, 1,2,4-triazine derivatives bearing piperazine amide moieties, which are structurally related, have been synthesized and shown to exhibit promising antiproliferative activities against breast cancer cells, comparing favorably with cisplatin (Yurttaş et al., 2014). Similarly, some derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have demonstrated significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Antimicrobial Properties
A series of azole-containing piperazine derivatives have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. Some of these compounds exhibited activities comparable to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010). Additionally, various chalcones containing piperazine or 2,5-dichlorothiophene moieties have been synthesized, demonstrating potential antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans (Tomar et al., 2007).
Enzymatic Inhibition and Other Biological Activities
Some synthesized compounds related to the chemical structure of interest have shown considerable inhibitory activity against enzymes like α-glucosidase. These compounds were also evaluated for their hemolytic and cytotoxic profiles, indicating potential therapeutic applications (Abbasi et al., 2019). Additionally, 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes have demonstrated medium to strong fluorescence emission bands and strong antimicrobial activity against various pathogens (Verma & Singh, 2015).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-14-4-2-1-3-12(14)11-15(19)17-7-9-18(10-8-17)22(20,21)13-5-6-13/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIULXCAEXFGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)